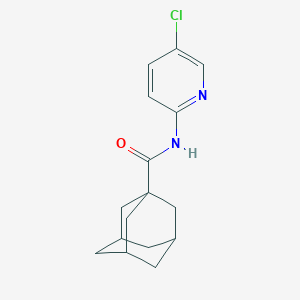

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-chloropyridin-2-yl)adamantane-1-carboxamide” is a compound composed of an adamantane unit and a pyrazine ring connected to each other through an amide bond . The molecule has a molecular weight of 290.79 and a molecular formula of C16H19ClN2O .

Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A method for the synthesis of N-aryladamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .Molecular Structure Analysis

The H—N—C=O moiety of the molecule is close to planar with C—N—C—O and C—N—C—C torsion angles of 4.7 (2) and −173.8 (1)°, respectively . The N3—C5 bond has partial double-bond character .Chemical Reactions Analysis

Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.79 g/mol, a XLogP3-AA of 3.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2, an exact mass of 290.1185909 g/mol, and a topological polar surface area of 42 Ų .作用機序

Target of Action

Adamantane derivatives are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s worth noting that certain adamantane derivatives have been found to bind and activate ryanodine receptors, resulting in depletion of intracellular calcium stores and leading to muscle paralysis and death .

Biochemical Pathways

Certain adamantane derivatives have been found to affect calcium channels, particularly the ryanodine receptor (ryr), which is a crucial component in muscle contraction .

Pharmacokinetics

Certain adamantane derivatives have been found to have varying absorption rates depending on the dose administered .

Result of Action

Certain adamantane derivatives have been found to cause muscle paralysis and death in insects by depleting intracellular calcium stores .

Action Environment

It’s worth noting that the development of crop-protection molecules with unique modes of action is necessary to combat widespread insecticide resistance .

特性

IUPAC Name |

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c17-13-1-2-14(18-9-13)19-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,9-12H,3-8H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOVWRHPUIWJJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)